((2R,3S,5R)-5-(5-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “((2R,3S,5R)-5-(5-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a pyrimidine ring, and a tetrahydrofuran ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the naphthalene and pyrimidine rings, followed by their coupling with the tetrahydrofuran ring. Common reagents used in these reactions include:
Naphthalene derivatives: Starting materials for the naphthalene ring.
Pyrimidine derivatives: Starting materials for the pyrimidine ring.
Tetrahydrofuran derivatives: Starting materials for the tetrahydrofuran ring.
Catalysts: Such as palladium or platinum catalysts to facilitate coupling reactions.
Solvents: Such as dichloromethane or ethanol for reaction media.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification techniques: Such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a precursor for the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes: Inhibiting or activating their activity.
Interacting with receptors: Modulating their signaling pathways.
Affecting cellular processes: Such as cell division, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,5R)-5-(5-(1,4-Dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate: A similar compound with slight variations in its structure.
Other naphthalene derivatives: Compounds with similar naphthalene ring structures.
Other pyrimidine derivatives: Compounds with similar pyrimidine ring structures.
Uniqueness
This compound is unique due to its specific combination of naphthalene, pyrimidine, and tetrahydrofuran rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25N2O10P |
---|---|
Molecular Weight |
508.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-[5-(1,4-dimethoxy-3-methylnaphthalen-2-yl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C22H25N2O10P/c1-11-18(20(32-3)13-7-5-4-6-12(13)19(11)31-2)14-9-24(22(27)23-21(14)26)17-8-15(25)16(34-17)10-33-35(28,29)30/h4-7,9,15-17,25H,8,10H2,1-3H3,(H,23,26,27)(H2,28,29,30)/t15-,16+,17+/m0/s1 |
InChI Key |
GPKLMBQOEQLVIH-GVDBMIGSSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1C3=CN(C(=O)NC3=O)[C@H]4C[C@@H]([C@H](O4)COP(=O)(O)O)O)OC)OC |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1C3=CN(C(=O)NC3=O)C4CC(C(O4)COP(=O)(O)O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.